molecular formula C9H8N2O3 B2953506 3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 264606-31-7

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B2953506
CAS No.: 264606-31-7
M. Wt: 192.174
InChI Key: OEHCYRZYVZKUGM-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to the isoxazole ring under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine derivatives .

Scientific Research Applications

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
  • 3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
  • 3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid

Uniqueness

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)8-4-7(11-14-8)6-2-1-3-10-5-6/h1-3,5,8H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHCYRZYVZKUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264606-31-7
Record name 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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